molecular formula C15H21NO3S B2413281 N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE CAS No. 1448047-65-1

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B2413281
CAS No.: 1448047-65-1
M. Wt: 295.4
InChI Key: IRYVKNIXJLNFFX-UHFFFAOYSA-N
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Description

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound Its structure includes a methoxytetrahydrothiophene ring, a tolyloxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the reaction of a suitable thiophene derivative with methanol under acidic conditions.

    Attachment of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic substitution reaction using a tolyl halide and a suitable nucleophile.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tolyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(p-tolyloxy)acetamide: A similar compound with a different substitution pattern on the tolyloxy group.

    N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-(phenoxy)acetamide: A compound with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-5-3-4-6-13(12)19-9-14(17)16-10-15(18-2)7-8-20-11-15/h3-6H,7-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYVKNIXJLNFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCSC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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